BI-847325: A Technical Guide to its Discovery and Development
BI-847325: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-847325 is a potent, orally bioavailable, ATP-competitive inhibitor with a unique dual specificity for both mitogen-activated protein kinase kinase (MEK) and Aurora kinases. This technical guide provides an in-depth overview of the discovery and development history of BI-847325, detailing its mechanism of action, preclinical pharmacology, and the experimental methodologies employed in its evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
The development of resistance to targeted cancer therapies remains a significant clinical challenge. One strategy to overcome this is the development of agents that simultaneously inhibit multiple key signaling pathways involved in tumor growth and survival. BI-847325 was developed as a dual inhibitor of MEK, a central component of the RAS/RAF/MEK/ERK signaling pathway, and Aurora kinases, which are critical regulators of mitosis.[1] This dual-action approach aims to provide a more durable anti-tumor response by targeting both cell proliferation and cell cycle progression.
Discovery and Initial Characterization
BI-847325 was identified through a lead optimization program focused on developing highly potent Aurora B inhibitors.[2] It is an ATP-competitive inhibitor, distinguishing it from many allosteric MEK inhibitors.[3]
Mechanism of Action
BI-847325 selectively binds to and inhibits the kinase activity of both MEK1/2 and Aurora kinases A, B, and C.[1][4] Inhibition of MEK prevents the phosphorylation and activation of ERK, a key downstream effector in the MAPK pathway, which is frequently hyperactivated in various cancers.[1] Concurrently, inhibition of Aurora kinases disrupts mitotic spindle formation and chromosome segregation, leading to mitotic arrest and apoptosis in cancer cells that overexpress these kinases.[1]
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Preclinical Pharmacology
The preclinical evaluation of BI-847325 encompassed a wide range of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor efficacy.
In Vitro Activity
BI-847325 demonstrated potent inhibition of both MEK and Aurora kinases in enzymatic assays.
| Target Enzyme | IC50 (nM) |
| Human MEK1 | 25[4][5] |
| Human MEK2 | 4[4][5] |
| Human Aurora A | 25[4][5] |
| Xenopus laevis Aurora B | 3[4][5] |
| Human Aurora C | 15[4][5] |
The compound was evaluated for its anti-proliferative activity across a broad panel of human cancer cell lines.
| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) |
| A375 | Melanoma | BRAF V600E | 7.5[3][5] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60[3][5] |
BI-847325 showed potent growth-inhibitory effects in BRAF-mutant melanoma cells, including those resistant to vemurafenib, with IC50 values ranging from 0.3 nM to 2 µM.[4]
In Vivo Efficacy
The anti-tumor activity of BI-847325 was assessed in various human tumor xenograft models in nude mice.
| Xenograft Model | Cancer Type | Key Mutation(s) | Dosing Schedule | Outcome |
| A375 | Melanoma | BRAF V600E | 10 mg/kg, oral, daily | Sustained tumor regression[3] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 10 mg/kg, oral, daily | Tumor growth inhibition[3] |
| 1205Lu / 1205LuR | Melanoma | BRAF V600E | 75 mg/kg, oral, once weekly | Significant tumor suppression[4] |
| Various Solid Tumors | Colorectal, Gastric, Mammary, Pancreatic | Various | 40-80 mg/kg, oral, once weekly | High activity, including tumor regressions[2][6] |
Notably, weekly administration of a higher dose of BI-847325 demonstrated greater efficacy in some models compared to daily dosing of a lower dose.[2] In BRAF-mutant models, the anti-tumor effect was primarily attributed to MEK inhibition, while in KRAS-mutant models, Aurora kinase inhibition appeared to be the main driver of efficacy.[2]
Pharmacokinetics and Pharmacodynamics
In mice bearing A375 xenografts, oral administration of 10 mg/kg BI-847325 resulted in a mean Cmax of 377 nmol/L and an AUC of 3,700 nmol·h/L.[3] Pharmacodynamic studies in these models confirmed the inhibition of both MEK and Aurora kinase pathways through the analysis of downstream biomarkers such as phospho-ERK and phospho-histone H3.[3]
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the preclinical evaluation of BI-847325.
Enzymatic Kinase Assays
The inhibitory activity of BI-847325 against MEK and Aurora kinases was determined using a radiometric assay.
Protocol:
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Kinase reactions were performed in the presence of 100 µM ATP and 10 µM of a peptide substrate.
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The reaction was initiated by the addition of a peptide mix.
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After incubation for 60 minutes at room temperature, the reaction was stopped by the addition of 6.4% trichloroacetic acid (TCA).
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Incorporated phosphate was measured using a scintillation counter.
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IC50 values were calculated using a sigmoidal curve analysis program with a variable hill slope.[3]
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Cell Proliferation Assays
The anti-proliferative effects of BI-847325 were assessed using either a CyQuant Direct Cell Proliferation Assay or a modified propidium iodide assay.
Protocol (CyQuant):
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Cells were seeded in 96-well plates and allowed to attach for 24 hours.
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BI-847325 was added in a serial dilution over 8 concentrations in triplicate.
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A "time zero" plate of untreated cells was fixed at the time of compound addition.
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After a 72-hour incubation, cells were fixed and stained with a fluorescent nuclear dye.
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Concentration-response curves were analyzed using a 4-parameter log-logistic function to determine GI50 values.[3]
Protocol (Propidium Iodide):
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Cells were seeded in 96-well plates.
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After a recovery period, cells were treated with BI-847325 at 10 concentrations in half-log increments (0.001 to 30 µmol/L) for 4 days.
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Cell survival and proliferation were assessed using a modified propidium iodide assay.[2]
Western Blot Analysis
Western blotting was used to analyze the modulation of the MAPK and Aurora kinase signaling pathways.
Protocol:
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Cells were treated with BI-847325 for the indicated times.
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Cell lysates were prepared using a buffer containing 20 mmol/L Tris (pH 7.5), 150 mmol/L NaCl, 1 mmol/L EDTA, 1 mmol/L EGTA, 10 mmol/L NaF, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
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For tumor lysates, snap-frozen tissues were homogenized and lysed on ice with the same buffer.
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Lysates were clarified by centrifugation at 15,000 rpm for 30 minutes at 4°C.
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Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
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Membranes were blocked and incubated with primary antibodies against target proteins (e.g., phospho-ERK, phospho-histone H3, total MEK, Bim, Mcl-1), followed by incubation with HRP-conjugated secondary antibodies.
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Proteins were visualized using a chemiluminescence detection system.[3]
In Vivo Xenograft Studies
Protocol:
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Human cancer cell lines (e.g., 5 x 10^6 cells) were implanted subcutaneously into the flanks of female nude mice.
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When tumors reached a volume of 50-150 mm³, mice were randomized into treatment and control groups.
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BI-847325 was formulated in a vehicle such as 1% 2-hydroxyethyl cellulose with 0.25% polysorbate 80 (pH 2.8) and administered orally at the specified dose and schedule.
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Tumor volume was measured twice weekly using calipers.
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Body weight was monitored as a measure of toxicity.
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At the end of the study, tumors were excised for pharmacodynamic biomarker analysis.[2]
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Immunohistochemistry
Immunohistochemistry was used to visualize the in-situ effects of BI-847325 on target modulation in tumor tissues.
Protocol:
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Excised tumors were fixed, paraffin-embedded, and sectioned.
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Tissue sections were deparaffinized and rehydrated.
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Antigen retrieval was performed.
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Sections were incubated with primary antibodies against phospho-ERK and phospho-histone H3.
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A suitable secondary antibody and detection system were used to visualize the target proteins.[3]
Clinical Development and Future Directions
A Phase I clinical trial of BI-847325 was conducted in patients with advanced solid tumors. While the compound had an acceptable safety profile, its development was halted due to insufficient drug exposure at the maximum tolerated dose to achieve significant MEK inhibition.
Conclusion
BI-847325 is a novel, orally bioavailable dual inhibitor of MEK and Aurora kinases with potent anti-tumor activity in preclinical models of various cancers, particularly those with BRAF and KRAS mutations. The comprehensive preclinical data and detailed experimental protocols presented in this guide provide a valuable resource for the scientific community and may inform the development of future dual-target inhibitors for cancer therapy.
References
- 1. BI-847325, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorbyt.com [biorbyt.com]
